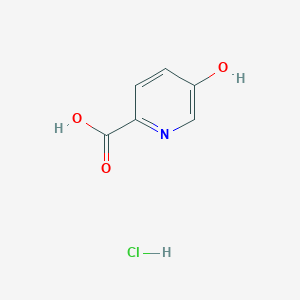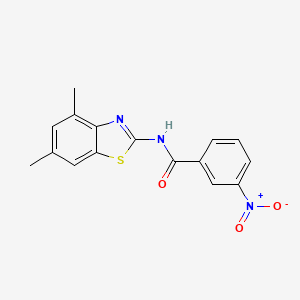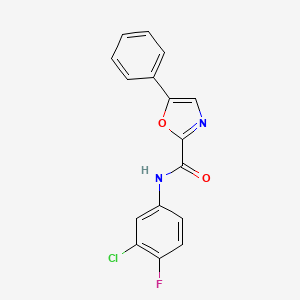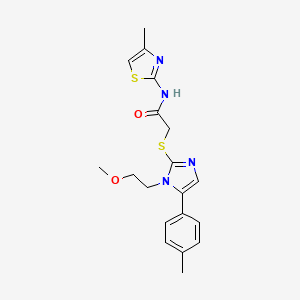
5-Hydroxypicolinic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxypicolinic acid is a natural pyridine derivative . It has a molecular weight of 157.124 and a molecular formula of C6H5NO3 . The compound is a solid with a density of 1.485 g/cm3 . It has a boiling point of 616.2ºC at 760 mmHg and a melting point of 260-264ºC . The compound is also known by other names such as 5-Hydroxy-2-pyridinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of 5-Hydroxypicolinic acid is represented by the SMILES stringOc1ccc (nc1)C (O)=O . The InChI key for the compound is CGRRUFNHHQCLDZ-UHFFFAOYSA-N . The compound has a molecular formula of C6H5NO3 and a molecular weight of 139.11 . Physical And Chemical Properties Analysis
5-Hydroxypicolinic acid is a solid with a density of 1.485 g/cm3 . It has a boiling point of 616.2ºC at 760 mmHg and a melting point of 260-264ºC . The compound has a flash point of 326.5ºC .科学的研究の応用
Biodegradation
A bacterial strain named Pusillimonas sp. 5HP has been found capable of degrading and utilizing 5-Hydroxypicolinic acid as the sole source of carbon and energy . This strain was isolated from soil and could also utilize 3-hydroxypyridine and 3-cyanopyridine as well as nicotinic, benzoic and p-hydroxybenzoic acids for growth in the basic salt media .
Enzyme Activity
The activity of a novel enzyme, 5-hydroxypicolinate 2-monooxygenase, was detected in the cell-free extracts prepared from 5-hydroxypicolinate-grown cells . This enzyme catalyzes the oxidative decarboxylation of 5-hydroxypicolinate to 2,5-dihydroxypyridine .
Microbial Degradation
5-Hydroxypicolinic acid, a natural pyridine derivative, is microbially degraded in the environment . An operon (hpa), responsible for 5-Hydroxypicolinic acid degradation, was cloned from Alcaligenes faecalis JQ135 .
Monooxygenase Activity
HpaM, a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, was found to catalyze the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid, generating 2,5-dihydroxypyridine . The monooxygenase activity of HpaM was FAD and NADH dependent .
Metabolism of Pyridine Derivatives
The gene maiA, which encodes a maleic acid cis-trans isomerase, was found to be essential for the metabolism of 5-Hydroxypicolinic acid, nicotinic acid, and picolinic acid in A. faecalis JQ135 . This indicates that it might be a key gene in the metabolism of pyridine derivatives .
Chemical Synthesis
5-Hydroxypicolinic acid is used in chemical synthesis . It is available from chemical suppliers and is used by scientists in various areas of research including Life Science, Material Science, and Chromatography .
Safety and Hazards
5-Hydroxypicolinic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is recommended to rinse cautiously with water for several minutes . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
将来の方向性
A bacterial strain capable of degrading and utilizing 5-Hydroxypicolinic acid as the sole source of carbon and energy was isolated from soil . This finding deepens our understanding of the molecular mechanism of microbial degradation of pyridine derivatives . Furthermore, the enzyme 5-hydroxypicolinate 2-monooxygenase offers potential for applications to transform useful pyridine derivatives .
作用機序
Target of Action
5-Hydroxypicolinic acid hydrochloride is a natural pyridine derivative that is microbially degraded in the environment . The primary targets of this compound are the enzymes involved in its degradation, particularly those encoded by the hpa operon in Alcaligenes faecalis JQ135 .
Mode of Action
The interaction of 5-Hydroxypicolinic acid hydrochloride with its targets involves a series of biochemical reactions. The compound is acted upon by a monocomponent flavin adenine dinucleotide (FAD)-dependent monooxygenase, HpaM, which catalyzes the ortho decarboxylative hydroxylation of 5-Hydroxypicolinic acid hydrochloride, generating 2,5-dihydroxypyridine .
Biochemical Pathways
The degradation of 5-Hydroxypicolinic acid hydrochloride affects several biochemical pathways. The compound is converted into 2,5-dihydroxypyridine by the action of HpaM . Other enzymes encoded by the hpa operon, such as 2,5DHP dioxygenase, N-formylmaleamic acid deformylase, and maleamate amidohydrolase, are also involved in the metabolism of the compound .
Pharmacokinetics
The compound is known to be microbially degraded in the environment, suggesting that it may be metabolized and excreted by microorganisms .
Result of Action
The molecular and cellular effects of the action of 5-Hydroxypicolinic acid hydrochloride involve the degradation of the compound and its conversion into other substances, such as 2,5-dihydroxypyridine . This process is part of the broader metabolism of pyridine derivatives .
Action Environment
The action of 5-Hydroxypicolinic acid hydrochloride is influenced by environmental factors, as the compound is degraded by microorganisms in the environment . Factors such as the presence of specific microorganisms and environmental conditions may affect the compound’s action, efficacy, and stability.
特性
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.ClH/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPZVNILDMNFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypicolinic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2558061.png)
![2-N-[3-(diethylamino)propyl]-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine](/img/structure/B2558062.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2558063.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2558067.png)



-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2558071.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2558072.png)

